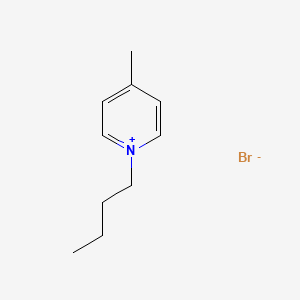

1-Butyl-4-methylpyridinium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVZAZVPOZTKNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049345 | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65350-59-6 | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Butyl-4-methylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Butyl-4-methylpyridinium bromide (BMB), an ionic liquid with diverse applications in organic synthesis, electrochemistry, and as a green solvent. This document details established experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to elucidate the procedural steps.

Physicochemical Properties and Characterization Data

This compound is a quaternary ammonium salt, existing as a white to pale yellow crystalline powder at room temperature. Its properties make it a versatile compound in various chemical applications.

| Property | Value |

| Molecular Formula | C₁₀H₁₆BrN |

| Molecular Weight | 230.14 g/mol |

| CAS Number | 65350-59-6 |

| Melting Point | 135-139 °C |

| Purity (Commercial) | >98% (HPLC) |

| Appearance | White to yellow to orange powder/crystal |

| Solubility | Soluble in polar solvents like water, ethanol, and acetonitrile. |

Note: The reported melting point can vary slightly between different sources and purities.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, which involves the N-alkylation of 4-methylpyridine (also known as γ-picoline) with 1-bromobutane. Two common protocols are presented below.

Experimental Protocols

Protocol 1: Neat Reaction (Solvent-Free)

This method involves the direct reaction of the starting materials without a solvent.

Materials:

-

4-methylpyridine (γ-picoline)

-

1-bromobutane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 4-methylpyridine and 1-bromobutane.

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Maintain the reaction at this temperature under reflux for 72 hours.

-

Over the course of the reaction, the product will precipitate as a solid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can then be isolated and purified as described in the purification section.

Protocol 2: Toluene as Solvent

This protocol utilizes a solvent, which can aid in temperature control and handling of the reaction mixture.

Materials:

-

4-methylpyridine (γ-picoline)

-

1-bromobutane

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

Dissolve 1 equivalent of 4-methylpyridine in toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add 1.1 equivalents of 1-bromobutane to the solution.

-

Heat the reaction mixture to 82°C (355 K) and stir vigorously.

-

Maintain the reaction at this temperature for 18 hours. The product will precipitate out of the solution as a solid.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid product by filtration.

-

Proceed with the purification protocol.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow.

Purification of this compound

Purification is a critical step to remove unreacted starting materials and any potential side products, yielding a high-purity ionic liquid suitable for research and development applications.

Experimental Protocol

Materials:

-

Crude this compound

-

Ethyl acetate

-

Recrystallization solvent (e.g., methyl ethyl ketone, acetonitrile, or a mixture of isopropanol and ethyl acetate)

-

Büchner funnel and flask

-

Vacuum oven or desiccator

Procedure:

-

Washing: Wash the crude solid product thoroughly with ethyl acetate to remove unreacted 4-methylpyridine and 1-bromobutane. This can be done by suspending the solid in ethyl acetate, stirring, and then filtering. Repeat this process 2-3 times.

-

Drying: Dry the washed solid under reduced pressure (vacuum) to remove residual ethyl acetate.

-

Recrystallization (Optional but Recommended for High Purity): a. Dissolve the dried solid in a minimum amount of a suitable hot recrystallization solvent. Potential solvents include methyl ethyl ketone, acetonitrile, or a mixture of isopropanol and ethyl acetate. b. Once fully dissolved, allow the solution to cool slowly to room temperature to form crystals. c. For further crystallization, the flask can be placed in an ice bath or refrigerator. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of cold recrystallization solvent.

-

Final Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-60°C) for several hours to ensure the complete removal of any residual solvent.

Purification Workflow Diagram

The following diagram outlines the purification process for this compound.

An In-depth Technical Guide to 1-Butyl-4-methylpyridinium bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-methylpyridinium bromide, an ionic liquid, has garnered significant attention in various scientific fields due to its unique physicochemical properties. Ionic liquids are salts with melting points below 100°C, and their low volatility, high thermal stability, and tunable properties make them attractive alternatives to traditional organic solvents in a wide range of applications, including organic synthesis, electrochemistry, and catalysis. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a pyridinium cation and a bromide anion. The cation is characterized by a butyl group and a methyl group attached to the nitrogen and the fourth carbon of the pyridine ring, respectively.

Molecular Structure:

An In-depth Technical Guide to the Physical Properties of 1-Butyl-4-methylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Butyl-4-methylpyridinium bromide (BMB), an ionic liquid with significant potential in organic synthesis, electrochemistry, and as a sustainable alternative to volatile organic solvents. This document collates available data on its melting point and solubility, outlines detailed experimental protocols for their determination, and presents a visual representation of its synthesis.

Core Physical and Chemical Properties

This compound is a quaternary ammonium salt consisting of a 1-butyl-4-methylpyridinium cation and a bromide anion. Its ionic nature imparts unique characteristics such as low volatility and high thermal stability.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆BrN | [2] |

| Molecular Weight | 230.14 g/mol | [2] |

| CAS Number | 65350-59-6 | [3] |

| Appearance | White to yellow to orange crystalline powder | [4] |

| Melting Point | 135.0 to 139.0 °C (137 °C) | [4][5] |

Solubility Profile

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of an ionic liquid such as this compound can be accurately determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium, tin).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period. The entire process is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic transition corresponding to the solid-to-liquid phase change.

Determination of Solubility

The solubility of this compound in a given solvent can be determined using the isothermal shake-flask method, a widely accepted technique for measuring the equilibrium solubility of a solid in a liquid.

Protocol:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is placed in a constant temperature bath and agitated (e.g., using a mechanical shaker or magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Sample Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method. Given the pyridinium ring's chromophore, UV-Vis spectrophotometry is a viable option.

-

A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

The saturated solution is diluted gravimetrically with the solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured, and its concentration is calculated using the calibration curve. The initial solubility is then determined by accounting for the dilution factor.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, which is a type of alkylation reaction. In this process, the nitrogen atom of the pyridine ring in 4-methylpyridine attacks the electrophilic carbon of 1-bromobutane, forming a new carbon-nitrogen bond and resulting in the pyridinium salt.

Caption: Synthesis of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H16BrN | CID 13487610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. This compound | 65350-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 错误页 [amp.chemicalbook.com]

- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]

An In-depth Technical Guide to 1-Butyl-4-methylpyridinium bromide (CAS: 65350-59-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butyl-4-methylpyridinium bromide, a versatile ionic liquid with significant potential across various scientific disciplines. This document details its chemical and physical properties, outlines a representative synthesis protocol, and explores its key applications in organic synthesis, electrochemistry, and material science. Furthermore, this guide presents detailed experimental protocols for its synthesis and its application as an electrolyte in electrochemical systems, offering valuable insights for researchers and professionals in drug development and other scientific fields.

Introduction

This compound, identified by the CAS number 65350-59-6, is a quaternary ammonium salt belonging to the pyridinium class of ionic liquids. Ionic liquids are a class of salts that are liquid at or near room temperature, and they have garnered significant interest as "green" solvents and catalysts due to their low volatility, high thermal stability, and tunable physicochemical properties. This compound, in particular, has demonstrated considerable utility in diverse applications ranging from organic synthesis and catalysis to its use as an electrolyte in energy storage devices. Its unique combination of properties, including good ionic conductivity and a stable electrochemical window, makes it a compound of interest for advanced material development and pharmaceutical applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 65350-59-6 |

| Molecular Formula | C₁₀H₁₆BrN |

| IUPAC Name | 1-butyl-4-methylpyridin-1-ium bromide |

| Synonyms | N-butyl-4-methylpyridinium bromide, 4-Methyl-N-butylpyridinium bromide |

| InChI Key | UWVZAZVPOZTKNM-UHFFFAOYSA-M |

| SMILES | CCCC[N+]1=CC=C(C=C1)C.[Br-] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 230.15 g/mol | [1] |

| Appearance | White to yellow to orange crystalline powder | [2] |

| Melting Point | 134-139 °C | |

| Purity (HPLC) | ≥98.0% | [2] |

Synthesis

The synthesis of this compound is typically achieved through a quaternization reaction, which involves the alkylation of a tertiary amine (in this case, 4-methylpyridine) with an alkyl halide (1-bromobutane). This nucleophilic substitution reaction is a common and efficient method for preparing quaternary ammonium salts.

References

"1-Butyl-4-methylpyridinium bromide" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Butyl-4-methylpyridinium bromide, an ionic liquid with applications in organic synthesis and electrochemistry.

Core Compound Data

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C10H16BrN | [1] |

| Molecular Weight | 230.14 g/mol | [1] |

| CAS Number | 65350-59-6 | [1] |

| IUPAC Name | 1-butyl-4-methylpyridin-1-ium bromide | [1] |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of this compound.

General Representative Synthesis Protocol

This protocol describes a common method for the synthesis of 1-alkyl-4-methylpyridinium halides via the quaternization of 4-methylpyridine.

Materials:

-

4-methylpyridine (γ-picoline)

-

1-bromobutane

-

Anhydrous solvent (e.g., acetonitrile, toluene, or ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine in the chosen anhydrous solvent under an inert atmosphere.

-

Add a stoichiometric equivalent of 1-bromobutane to the solution.

-

The reaction mixture is typically stirred at an elevated temperature (e.g., 355 K) for an extended period (e.g., 18 hours) to ensure complete reaction.

-

Upon cooling, the product, this compound, will often precipitate out of the solution as a solid.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and then dried under vacuum.

Characterization Protocols

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the synthesized this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or DMSO-d₆) in a clean vial. The typical volume of solvent is around 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The height of the solution in the NMR tube should be sufficient to cover the NMR probe's detection coils, typically around 4-5 cm.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard.

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Further dilute the stock solution as necessary to fall within the linear range of the detector.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions (General Method):

-

Column: A suitable column for ionic liquid analysis, such as a mixed-mode or ion-pair column, should be used. For a similar compound, 1-butylpyridinium chloride, a Newcrom AH column has been utilized.[2]

-

Mobile Phase: A typical mobile phase could be an isocratic mixture of acetonitrile and water with a buffer or ionic modifier, such as ammonium formate.[2]

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Injection Volume: Typically 5-20 µL.

-

Detection: An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is suitable for detecting non-UV active compounds like this ionic liquid.[2]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 1-Butyl-4-methylpyridinium bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Butyl-4-methylpyridinium bromide, an ionic liquid of interest in various chemical and pharmaceutical applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for their acquisition, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Spectroscopic Overview

This compound is a quaternary ammonium salt consisting of a 1-butyl-4-methylpyridinium cation and a bromide anion. Its molecular structure is foundational to interpreting its spectroscopic behavior. The presence of aromatic and aliphatic protons, along with distinct carbon environments, gives rise to a characteristic spectroscopic fingerprint.

Molecular Formula: C₁₀H₁₆BrN

Molecular Weight: 230.15 g/mol

CAS Number: 65350-59-6

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information on the chemical environment of ¹H and ¹³C nuclei.

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridinium ring and the aliphatic protons of the butyl and methyl groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridinium H (ortho to N) | 8.5 - 8.8 | Doublet | 2H |

| Pyridinium H (meta to N) | 7.8 - 8.1 | Doublet | 2H |

| N-CH₂ (butyl) | 4.5 - 4.8 | Triplet | 2H |

| Pyridinium-CH₃ | 2.4 - 2.6 | Singlet | 3H |

| N-CH₂-CH₂ (butyl) | 1.8 - 2.1 | Multiplet | 2H |

| N-CH₂-CH₂-CH₂ (butyl) | 1.3 - 1.6 | Multiplet | 2H |

| CH₃ (butyl) | 0.9 - 1.1 | Triplet | 3H |

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridinium C (para to N) | 155 - 160 |

| Pyridinium C (ortho to N) | 145 - 148 |

| Pyridinium C (meta to N) | 128 - 132 |

| N-CH₂ (butyl) | 60 - 65 |

| N-CH₂-CH₂ (butyl) | 33 - 37 |

| Pyridinium-CH₃ | 21 - 24 |

| N-CH₂-CH₂-CH₂ (butyl) | 19 - 22 |

| CH₃ (butyl) | 13 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wave Number (cm⁻¹) | Assignment | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong |

| 1640 - 1580 | C=C and C=N Ring Stretching | Medium-Strong |

| 1480 - 1440 | CH₂ and CH₃ Bending | Medium |

| 1200 - 1000 | C-N Stretching | Medium |

| 850 - 800 | Aromatic C-H Bending (out-of-plane) | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of ionic liquids like this compound.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)). Ionic liquids often exhibit good solubility in polar aprotic solvents.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any solid particles.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

"1-Butyl-4-methylpyridinium bromide" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butyl-4-methylpyridinium bromide ([B4MPy]Br), including its safety data, handling precautions, and known physicochemical properties. The information is intended for professionals in research and development who may be working with this ionic liquid.

Chemical Identity and Properties

This compound is a pyridinium-based ionic liquid. Ionic liquids are salts that are liquid at or near room temperature and are of interest for their low volatility, high thermal stability, and tunable properties.[1][2]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆BrN | [3][4] |

| Molecular Weight | 230.14 g/mol | [3] |

| CAS Number | 65350-59-6 | [3] |

| Appearance | White to yellow to orange powder/crystal | [5] |

| Melting Point | 118 °C | [6] |

| 135.0 - 139.0 °C | [5] | |

| Density | 1.556 g/cm³ | [6] |

Note: The discrepancy in reported melting points may be due to different measurement conditions or purities.

Synonyms

Common synonyms for this compound include:

Safety and Hazard Information

Based on aggregated GHS data, this compound is classified as an irritant.[3] The toxicological properties have not been thoroughly investigated.[7]

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation[3] |

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen. Get medical attention.[7] |

| Skin Contact | Wash the skin immediately with soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[7] |

| Eye Contact | Promptly wash eyes with plenty of water while lifting the eyelids. Continue to rinse for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention immediately.[7] |

| Ingestion | Immediately rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately.[7] |

Firefighting and Spill Procedures

-

Extinguishing Media: Use water spray, fog or mist, carbon dioxide (CO₂), or dry chemicals.[7]

-

Firefighting Precautions: Wear a self-contained breathing apparatus as combustion may produce hazardous fumes.[7]

-

Spill Cleanup: Avoid dust formation. Collect and dispose of in sealed containers. Ventilate the area. Avoid washing into water courses.[7]

Experimental Protocols

Synthesis of this compound

Applications and Biological Activity

Potential Applications

As an ionic liquid, this compound has potential applications in several fields:

-

Green Chemistry: It can be used as a recyclable, non-volatile solvent and catalyst in organic synthesis, offering a more environmentally friendly alternative to traditional volatile organic solvents.[1][5]

-

Electrochemistry: Its ionic nature and potential for high ionic conductivity make it a candidate for use as an electrolyte in batteries and supercapacitors.[1]

-

Pharmaceutical Applications: There is interest in exploring its use in drug delivery systems, potentially to enhance the solubility and bioavailability of poorly soluble drugs.[5]

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity and any associated signaling pathways for this compound. General toxicology studies on some ionic liquids have been conducted, but detailed mechanistic studies on this particular compound are not publicly available. Professionals are advised to handle this compound with care, assuming it may have uncharacterized biological effects.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect from moisture.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[7]

References

1-Butyl-4-methylpyridinium Bromide: A Green Solvent Alternative for Pharmaceutical and Chemical Applications

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1-Butyl-4-methylpyridinium bromide ([BMB]), a pyridinium-based ionic liquid, as a promising green solvent alternative in various chemical and pharmaceutical applications. This guide details its physicochemical properties, synthesis, and potential applications, with a focus on its role as a catalyst in key organic reactions. Experimental protocols and mechanistic insights are provided to facilitate its adoption in research and development settings.

Introduction to this compound as a Green Solvent

This compound, an ionic liquid, is gaining attention as a sustainable alternative to volatile organic compounds (VOCs) in chemical synthesis and other applications.[1][2] Its low volatility, thermal stability, and tunable properties make it an attractive option for developing greener chemical processes.[3] Ionic liquids are salts with melting points below 100°C, and their unique characteristics arise from the combination of a large organic cation and a smaller inorganic or organic anion.[3] In the case of [BMB], the cation is 1-butyl-4-methylpyridinium and the anion is bromide. This structure imparts desirable solvent properties, allowing it to dissolve a wide range of polar and nonpolar substances.[4] The growing emphasis on green chemistry principles in the pharmaceutical and chemical industries necessitates the exploration of such alternative solvents to minimize environmental impact.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of [BMB] is essential for its effective implementation as a solvent and catalyst. The following tables summarize the key physical and chemical data for this ionic liquid.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₆BrN | [5] |

| Molecular Weight | 230.14 g/mol | [5] |

| Appearance | White to yellow or orange crystalline powder | [6] |

| Melting Point | 135-139 °C | [6] |

| Density | 1.556 g/cm³ | [7] |

| Solubility in Toluene (as tetrafluoroborate salt) | Mole fraction of IL in toluene: 1.0·10⁻⁵ to 5.2·10⁻⁵ | |

| Solubility of Toluene in IL (as tetrafluoroborate salt) | Mole fraction of toluene in IL: 0.318 to 0.579 |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Reference(s) |

| Causes skin irritation | Skin Irrit. 2 (97.5%) | [5] |

| Causes serious eye irritation | Eye Irrit. 2 (97.5%) | [5] |

| May cause respiratory irritation | STOT SE 3 (95%) | [5] |

Synthesis of this compound

The synthesis of [BMB] is a straightforward quaternization reaction. The following protocol is a general procedure that can be adapted for laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methylpyridine

-

1-bromobutane

-

Toluene (or other suitable solvent)

-

Ethyl acetate (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in toluene.

-

Add 1-bromobutane (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product, [BMB], will likely precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with ethyl acetate to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum.

Characterization: The structure and purity of the synthesized [BMB] can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Applications in Green Chemistry: Catalysis in Organic Reactions

[BMB] has shown significant potential as a catalyst and reaction medium in various organic transformations, contributing to the development of more sustainable synthetic routes. Its ability to act as a dual solvent-catalyst simplifies reaction setups and product purification.[4][6] Two notable examples are the Knoevenagel condensation and the Biginelli reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of ionic liquids as catalysts can offer advantages such as mild reaction conditions and catalyst recyclability.

The catalytic cycle of the Knoevenagel condensation in the presence of a basic ionic liquid is depicted below. The bromide anion of [BMB] can act as a base to deprotonate the active methylene compound, initiating the reaction.

While a specific protocol for [BMB] is not available, the following general procedure for ionic liquid-catalyzed Knoevenagel condensation can be adapted.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

-

This compound ([BMB])

-

Ethanol (optional, as solvent)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and [BMB] (10-20 mol%).

-

If a solvent is used, add a minimal amount of ethanol. The reaction can also be performed under solvent-free conditions.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover and potentially reuse the catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are compounds with a wide range of pharmacological activities. Ionic liquids have been successfully employed as catalysts for this reaction, often leading to higher yields and shorter reaction times.

The following diagram illustrates a typical workflow for a Biginelli reaction catalyzed by an ionic liquid.

The following is a general procedure for the Biginelli reaction using an ionic liquid catalyst, which can be adapted for use with [BMB].

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

This compound ([BMB])

Procedure:

-

In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and [BMB] (10-20 mol%).

-

Heat the mixture with stirring at 80-100 °C for the required time (typically 1-4 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add cold water.

-

Collect the precipitated solid by vacuum filtration and wash with water.

-

The crude dihydropyrimidinone can be purified by recrystallization from ethanol.

Toxicity and Environmental Considerations

While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity and biodegradability are important factors to consider for a complete environmental assessment. The toxicity of ionic liquids can vary significantly depending on the nature of both the cation and the anion.[8]

Studies on pyridinium-based ionic liquids have shown that their toxicity is often related to the length of the alkyl chain on the cation, with longer chains generally leading to higher toxicity. Pyridinium-based ionic liquids have been reported to be more toxic than some other classes of ionic liquids, such as those based on imidazolium. However, specific toxicological data for this compound is limited. A safety data sheet for the compound indicates that it is a skin and eye irritant and may cause respiratory irritation.[5][9] It is also stated that the toxicological properties have not been thoroughly investigated.[3] Therefore, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound presents a viable alternative to traditional volatile organic solvents in a variety of chemical applications. Its favorable physicochemical properties, coupled with its potential as a recyclable catalyst in important organic reactions like the Knoevenagel condensation and the Biginelli reaction, position it as a valuable tool for the development of greener and more sustainable chemical processes. Further research into its specific toxicological profile and the optimization of its use in various synthetic methodologies will be crucial for its widespread adoption in both academic and industrial settings. This technical guide provides a foundational understanding for researchers and professionals looking to explore the potential of this promising green solvent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | 65350-59-6 [chemicalbook.com]

- 3. iolitec.de [iolitec.de]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C10H16BrN | CID 13487610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. ias.ac.in [ias.ac.in]

- 9. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide to 1-Butyl-4-methylpyridinium bromide: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-methylpyridinium bromide, an ionic liquid, is a salt with a melting point below 100°C, composed of a 1-butyl-4-methylpyridinium cation and a bromide anion. This compound has garnered significant interest in various scientific fields, including organic synthesis, electrochemistry, and green chemistry, owing to its unique physicochemical properties such as low vapor pressure, tunable solubility, and catalytic activity.[1][2] This technical guide provides a comprehensive overview of the core properties and characteristics of this compound, including detailed experimental protocols for its synthesis and characterization, and quantitative data presented for easy reference.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below. These values are crucial for its application in various experimental and industrial settings.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆BrN | [3] |

| Molecular Weight | 230.15 g/mol | [4] |

| CAS Number | 65350-59-6 | [3] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Solubility in Water | Soluble | [3] |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | 118 °C | [4] |

| Density | 1.5563 g/cm³ | [4] |

| Viscosity | Data not available | [4][5][6] |

| Decomposition Temperature | Data not available | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of Menshutkin reaction, involving the N-alkylation of a pyridine derivative.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of N-Alkylpyridinium Halides

This protocol is a general method for the synthesis of N-alkylpyridinium halides and can be adapted for this compound.

Materials:

-

Pyridine derivative (e.g., 4-methylpyridine)

-

Alkyl halide (e.g., 1-bromobutane)

-

Solvent (e.g., water, ethanol, or a mixture thereof)[7]

-

Round-bottom flask equipped with a reflux condenser, thermometer, stirrer, and gas inlet/outlet

Procedure: [7]

-

To a four-necked flask, add the pure pyridine derivative.

-

Add the chosen solvent (e.g., water or an alcohol/water mixture).

-

Commence stirring and adjust the temperature to the desired reaction temperature (e.g., 50 °C).

-

Introduce the alkyl halide gas or liquid into the reaction mixture. The reaction is typically carried out under normal pressure.

-

Maintain the reaction at the set temperature for a period of 2 to 15 hours, monitoring the consumption of the pyridine derivative by a suitable analytical method such as gas chromatography.

-

Once the reaction is complete (i.e., the pyridine derivative is consumed), the reaction mixture is worked up. This may involve raising the temperature to remove any unreacted alkyl halide and then cooling.

-

The resulting N-alkylpyridinium halide product can be isolated and purified. Purification often involves washing with a non-polar solvent to remove unreacted starting materials, followed by drying under vacuum.

Characterization of Physicochemical Properties

Accurate characterization of the physicochemical properties of ionic liquids is essential for their effective application. The following section details the experimental protocols for determining key properties.

Characterization Workflow

Caption: General workflow for physicochemical characterization.

Experimental Protocol: Density Measurement of Pyridinium-Based Ionic Liquids

The density of ionic liquids is commonly measured using a vibrating tube densimeter.

Apparatus:

-

Vibrating tube densimeter

-

Thermostat for temperature control

Procedure:

-

Calibrate the densimeter with substances of known density, such as dry air and deionized water, over the desired temperature range.

-

Inject the purified and dried this compound sample into the measuring cell of the densimeter.

-

Allow the sample to thermally equilibrate at the desired temperature.

-

Measure the oscillation period of the vibrating tube containing the sample.

-

The density is calculated from the oscillation period using the calibration parameters.

-

Repeat the measurement at different temperatures to determine the temperature dependence of the density.

Experimental Protocol: Viscosity Measurement of Pyridinium-Based Ionic Liquids

The viscosity of ionic liquids can be determined using various types of viscometers, such as a falling-ball, rotational, or capillary viscometer. The following is a general procedure using a rotational viscometer.

Apparatus:

-

Rotational viscometer with appropriate measuring geometry (e.g., cone-plate or parallel-plate)

-

Thermostatic bath for temperature control

Procedure:

-

Calibrate the viscometer using standard viscosity reference liquids.

-

Place a known volume of the this compound sample onto the lower plate of the viscometer.

-

Lower the upper measuring geometry to the correct gap distance.

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

Apply a range of shear rates and measure the corresponding shear stress.

-

The dynamic viscosity is calculated as the ratio of shear stress to shear rate.

-

Perform measurements at various temperatures to establish the viscosity-temperature profile.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Pyridinium Bromide Salts

Thermogravimetric analysis is used to determine the thermal stability and decomposition profile of a material.

Apparatus:

-

Thermogravimetric analyzer (TGA)

-

Inert gas supply (e.g., nitrogen or argon)

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition and the temperature at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Applications in Research and Drug Development

This compound serves as a versatile compound with several applications in scientific research and the pharmaceutical industry.

-

Green Chemistry: Its low volatility and high thermal stability make it an environmentally benign alternative to traditional volatile organic solvents in various chemical reactions.

-

Organic Synthesis: It can act as both a solvent and a catalyst in organic reactions, potentially enhancing reaction rates and selectivity.

-

Electrochemistry: Due to its ionic nature, it is explored as an electrolyte in electrochemical devices such as batteries and supercapacitors.

-

Drug Delivery: Its ability to dissolve a wide range of compounds is being investigated for its potential in drug formulation and delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.

Conclusion

This compound is an ionic liquid with a unique set of properties that make it a valuable tool in various scientific and industrial applications. This guide has provided a detailed overview of its core characteristics, methods for its synthesis and characterization, and its potential applications. Further research to fully elucidate its viscosity and thermal decomposition behavior will undoubtedly expand its utility in the fields of chemistry, materials science, and drug development.

References

- 1. longdom.org [longdom.org]

- 2. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. iolitec.de [iolitec.de]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

1-Butyl-4-methylpyridinium Bromide: A Technical Guide to its Thermophysical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-4-methylpyridinium bromide ([C4mpyr][Br]) is a pyridinium-based ionic liquid (IL) that holds promise for a variety of applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and as a component in drug delivery systems. A thorough understanding of its thermophysical properties and stability is crucial for its effective implementation in these fields. This technical guide provides a comprehensive overview of the available data on the thermophysical properties and stability of this compound. While experimental data for this specific ionic liquid is limited in the scientific literature, this guide compiles the known values and provides context by referencing data from closely related pyridinium-based ionic liquids. Furthermore, it outlines the standard experimental protocols for characterizing these properties.

Physicochemical Properties

This compound is a salt that is solid at room temperature. Its key physicochemical identifiers are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 65350-59-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₆BrN | [1] |

| Molecular Weight | 230.14 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystal | [2][4] |

Thermophysical Properties

A key aspect of utilizing ionic liquids in practical applications is understanding their behavior with respect to temperature. The following sections detail the critical thermophysical properties of this compound.

Melting Point

The melting point is a fundamental property that defines the transition from a solid to a liquid state. For this compound, the melting point has been reported by several sources.

| Melting Point (°C) | Reference |

| 134 - 136 | [3] |

| 135.0 - 139.0 | [2][4] |

Density, Viscosity, and Conductivity

For context, the following table provides an example of the kind of data that would be determined for this compound. The values presented here are for the closely related ionic liquid, 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C4mpyr][NTf2]), and are intended for illustrative purposes only[6].

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Conductivity (mS/cm) |

| 298.15 | Data not available | Data not available | Data not available |

| 303.15 | Data not available | Data not available | Data not available |

| 308.15 | Data not available | Data not available | Data not available |

| 313.15 | Data not available | Data not available | Data not available |

| 318.15 | Data not available | Data not available | Data not available |

| 323.15 | Data not available | Data not available | Data not available |

Note: Experimental data for pure this compound is needed to populate this table.

Stability

The stability of an ionic liquid is a critical parameter for its application, defining the operational window and potential degradation pathways.

Thermal Stability

The thermal stability of pyridinium-based ionic liquids is influenced by both the cation and the anion[7]. While a specific decomposition temperature for this compound determined by thermogravimetric analysis (TGA) is not available in the literature, a study on a series of 1-alkylpyridinium bromides reported decomposition temperatures in the range of 233 to 287°C[7]. It is generally understood that pyridinium-based ILs exhibit good thermal stability[8].

High temperatures can lead to the decomposition of this compound, potentially generating corrosive gases such as hydrogen bromide.

Chemical Stability

Pyridinium-based ionic liquids are generally considered to be chemically stable. However, their stability can be affected by the presence of strong bases or oxidizing agents. In a study focused on enzyme stability, it was noted that the bromide anion in pyridinium-based ILs can contribute to the stability of lipase conformations[9][10].

Experimental Protocols

The characterization of the thermophysical properties and stability of ionic liquids involves a suite of standard analytical techniques.

Determination of Thermophysical Properties

The following diagram outlines a typical experimental workflow for the determination of the key thermophysical properties of an ionic liquid.

Caption: Experimental workflow for thermophysical property determination.

Methodology Details:

-

Density: Density is typically measured as a function of temperature using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the liquid[11][12].

-

Viscosity: Viscosity can be determined using various techniques, including rotational viscometers or capillary viscometers (e.g., Ubbelohde type). These methods measure the resistance of the fluid to flow at a controlled temperature[6][11].

-

Conductivity: Electrical conductivity is measured using a conductivity meter with a calibrated probe. The measurement is typically performed over a range of temperatures, and the instrument measures the ability of the ionic liquid to conduct an electric current[6].

Determination of Thermal Stability

The thermal stability of an ionic liquid is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Caption: Workflow for determining thermal stability.

Methodology Details:

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). The onset temperature of mass loss is considered the decomposition temperature (Td), which indicates the upper limit of the thermal stability of the compound[8].

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is employed to determine the melting point (Tm), glass transition temperature (Tg), and other phase transitions of the ionic liquid[8][13].

Conclusion

This compound is an ionic liquid with potential in various scientific and industrial domains. While some fundamental properties like its melting point are well-documented, a comprehensive dataset of its temperature-dependent thermophysical properties, such as density, viscosity, and conductivity, is currently lacking in the public domain. Similarly, more precise data on its thermal decomposition temperature would be beneficial for defining its operational limits. The experimental protocols outlined in this guide provide a clear framework for researchers to undertake a thorough characterization of this promising ionic liquid. Further research to populate the existing data gaps will be invaluable for unlocking the full potential of this compound in future applications.

References

- 1. This compound | C10H16BrN | CID 13487610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 65350-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 1-ブチル-4-メチルピリジニウムブロミド | this compound | 65350-59-6 | 東京化成工業株式会社 [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]

- 10. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. zaguan.unizar.es [zaguan.unizar.es]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Butyl-4-methylpyridinium Bromide as a Supercapacitor Electrolyte

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Butyl-4-methylpyridinium bromide as an electrolyte in supercapacitors. The following sections detail the electrochemical performance, experimental protocols for device fabrication and testing, and the underlying principles of its function. While direct and extensive data for this compound is emerging, the information presented here is based on closely related pyridinium-based ionic liquids and established electrochemical principles to guide researchers in their investigations.

Introduction

Ionic liquids (ILs) are a promising class of electrolytes for high-performance supercapacitors due to their wide electrochemical window, low volatility, high thermal stability, and intrinsic ionic conductivity.[1] this compound belongs to the pyridinium-based ILs, which are being explored for their potential in energy storage applications.[1] The properties of the cation and anion in an ionic liquid dictate its overall performance in a supercapacitor.[2] The 1-Butyl-4-methylpyridinium cation, when paired with various anions, has been a subject of study in electrochemical systems. While the bromide anion is known to be smaller and potentially more mobile, which could lead to a more compact electric double layer and higher capacitance, its electrochemical stability window might be narrower compared to anions like tetrafluoroborate (BF4-) or bis(trifluoromethylsulfonyl)imide (TFSI-).[3][4]

Electrochemical Performance

Quantitative performance data for supercapacitors utilizing this compound is not extensively available in the reviewed literature. However, the performance of a structurally similar ionic liquid, 1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]), in a graphene-based supercapacitor provides valuable insights into the expected performance. The following table summarizes the performance of [BMPy][BF4] when mixed with organic solvents, acetonitrile (AN) and propylene carbonate (PC), which is a common practice to reduce the viscosity of ionic liquids and enhance ionic conductivity.

Table 1: Electrochemical Performance of Graphene-Based Supercapacitor using 1-Butyl-4-methylpyridinium Tetrafluoroborate ([BMPy][BF4]) with Organic Solvents

| Electrolyte Composition ([BMPy][BF4]:Solvent wt. ratio) | Operating Voltage (V) | Specific Capacitance (F/g) | Specific Energy (Wh/kg) | Specific Power (kW/kg) |

| Acetonitrile (AN) Mixtures | ||||

| 3:1 (AN_I) | 2.2 | Highest among AN mixtures | 49 | 4.13 |

| 1:1 (AN_II) | 1.7 | Lower than AN_I | Lower than AN_I | Lower than AN_I |

| 1:3 (AN_III) | 1.7 | Lower than AN_I | Lower than AN_I | Lower than AN_I |

| Propylene Carbonate (PC) Mixtures | ||||

| 3:1 (PC_I) | 2.2 | Lowest among PC mixtures | Lower than PC_III | Lowest among PC mixtures |

| 1:1 (PC_II) | 2.2 | Intermediate | Intermediate | Intermediate |

| 1:3 (PC_III) | 2.2 | Highest among PC mixtures | Second highest overall | Second highest overall |

Data extracted from a study on 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) with reduced graphene oxide electrodes.

Experimental Protocols

The following protocols are based on established methods for fabricating and testing supercapacitors with ionic liquid electrolytes and are adapted from studies on similar pyridinium-based ILs.

Electrolyte Preparation

-

Drying: Dry the this compound ionic liquid under vacuum at 80-100 °C for at least 24 hours to remove any residual water, as water content can significantly affect the electrochemical window. The water content should be verified using Karl Fischer titration.

-

Solvent Mixing (Optional): To reduce viscosity and improve ionic conductivity, the dried ionic liquid can be mixed with an anhydrous organic solvent such as acetonitrile or propylene carbonate. Prepare different weight ratios (e.g., 3:1, 1:1, 1:3 IL:solvent) in an inert atmosphere (e.g., a glovebox) to prevent moisture contamination.

Electrode Preparation (Example with Activated Carbon)

-

Slurry Formulation: Prepare a slurry by mixing the active material (e.g., activated carbon), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10 in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Coating: Coat the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to ensure a uniform thickness.

-

Drying: Dry the coated electrodes in a vacuum oven at 80-120 °C for 12-24 hours to remove the solvent completely.

-

Cutting: Cut the dried electrode sheets into desired dimensions (e.g., circular discs).

Supercapacitor Assembly (Coin Cell)

-

Components: Two electrodes of similar mass, a separator (e.g., cellulose paper or glass fiber), and the prepared electrolyte.

-

Assembly: In an argon-filled glovebox:

-

Place one electrode in the bottom cap of a coin cell.

-

Add a few drops of the electrolyte to wet the electrode surface.

-

Place the separator on top of the wetted electrode.

-

Add more electrolyte to saturate the separator.

-

Place the second electrode on top of the separator.

-

Add a final drop of electrolyte.

-

Place a gasket and a spring.

-

Seal the coin cell using a crimping machine.

-

Electrochemical Characterization

Perform electrochemical measurements using a potentiostat/galvanostat.

-

Cyclic Voltammetry (CV):

-

Purpose: To determine the operating voltage window and observe the capacitive behavior.

-

Procedure: Sweep the potential from 0 V to a designated upper limit at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The shape of the CV curve should be close to rectangular for an ideal capacitor.

-

-

Galvanostatic Charge-Discharge (GCD):

-

Purpose: To calculate the specific capacitance, energy density, and power density.

-

Procedure: Charge and discharge the supercapacitor at different constant current densities (e.g., 0.5, 1, 2, 5 A/g) within the determined operating voltage.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To investigate the internal resistance and ion diffusion kinetics.

-

Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting Nyquist plot provides information on the equivalent series resistance (ESR) and charge transfer resistance.

-

Visualizations

Caption: Experimental workflow for supercapacitor fabrication and testing.

Caption: Relationship between ionic liquid properties and supercapacitor performance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Structural and Electrochemical Properties of Supercapacitors with Graphene Electrodes and Hydrated Pure or Mixed [bmim]-Based Ionic Liquids via Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Structural and Electrochemical Properties of Supercapacitors with Graphene Electrodes and Hydrated Pure or Mixed [bmim]-Based Ionic Liquids via Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Butyl-4-methylpyridinium Bromide for Electrochemical Double-Layer Capacitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are emerging as a promising class of electrolytes for high-energy-density electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. Their unique properties, including low flammability, negligible vapor pressure, and wide electrochemical windows, offer significant advantages over traditional aqueous and organic electrolytes.[1] Among these, 1-butyl-4-methylpyridinium ([BMPy]+) based ILs are of particular interest. This document provides detailed application notes and experimental protocols for the use of 1-Butyl-4-methylpyridinium bromide ([BMPy][Br]) and its tetrafluoroborate analogue ([BMPy][BF4]) as electrolytes in graphene-based EDLCs.

While this compound serves as a versatile precursor, its tetrafluoroborate derivative, 1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]), has been more extensively studied for EDLC applications due to the electrochemical properties of the BF4- anion.[1] This document will focus on the application of [BMPy][BF4] while acknowledging the role of [BMPy][Br] as a starting material in its synthesis.

Physicochemical Properties

The performance of an EDLC is intrinsically linked to the properties of its electrolyte. The cation, 1-butyl-4-methylpyridinium, contributes to the overall stability and operating temperature range of the ionic liquid.

Table 1: Physicochemical Properties of 1-Butyl-4-methylpyridinium Derivatives

| Property | This compound ([BMPy][Br]) | 1-Butyl-4-methylpyridinium Tetrafluoroborate ([BMPy][BF4]) |

| Molecular Formula | C10H16BrN[2] | C10H16BF4N |

| Molecular Weight | 230.14 g/mol [2] | 237.05 g/mol |

| Appearance | Liquid[3] | |

| Density | 1.20 g/mL at 20 °C[3] | |

| Refractive Index | n20/D 1.4[3] | |

| Water Content (as measured in one study) | 0.37 wt%[1] |

Electrochemical Performance in EDLCs

The electrochemical performance of [BMPy][BF4] has been evaluated in graphene-based EDLCs, often in combination with organic solvents to mitigate its high viscosity. Acetonitrile (AN) and propylene carbonate (PC) are common co-solvents.[1] The addition of these solvents enhances ionic conductivity but can affect the electrochemical stability window.[1]

Table 2: Performance of Graphene-Based EDLCs with [BMPy][BF4] Electrolytes [1]

| Electrolyte Composition (wt ratio) | Maximum Operating Voltage (V) | Specific Capacitance (F/g) | Specific Energy (Wh/kg) | Specific Power (kW/kg) |

| [BMPy][BF4]:AN (3:1) | 2.2 | ~130 (from CV) | 49 | 4.13 |

| [BMPy][BF4]:AN (1:1) | 1.7 | ~130 (from GCD) | - | - |

| [BMPy][BF4]:AN (1:3) | 1.7 | ~110 (from CV) | - | - |

| [BMPy][BF4]:PC (3:1) | 2.2 | ~90 (from CV) | - | - |

| [BMPy][BF4]:PC (1:1) | 2.2 | ~110 (from CV) | - | - |

| [BMPy][BF4]:PC (1:3) | 2.2 | ~125 (from CV) | - | - |

Data sourced from a study using graphene-based electrodes. Performance may vary with different electrode materials and cell configurations.

Experimental Protocols

Protocol 1: Synthesis of this compound ([BMPy][Br])

This protocol describes a general synthesis route for N-alkylpyridinium halides.

Materials:

-

4-methylpyridine (4-picoline)

-

1-bromobutane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-methylpyridine in a minimal amount of a suitable solvent, or use it neat.

-

Add 1.1 equivalents of 1-bromobutane to the flask.

-

Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the scale and specific conditions but can range from several hours to overnight.

-

Monitor the reaction for the formation of a precipitate or a second liquid phase, which is the ionic liquid.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting product multiple times with anhydrous diethyl ether to remove unreacted starting materials.

-

Dry the purified this compound under vacuum to remove any residual solvent.

Protocol 2: Anion Exchange to Synthesize 1-Butyl-4-methylpyridinium Tetrafluoroborate ([BMPy][BF4])

Materials:

-

This compound ([BMPy][Br])

-

Sodium tetrafluoroborate (NaBF4) or a similar tetrafluoroborate salt

-

A suitable solvent (e.g., acetone, acetonitrile)

-

Beaker

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve the synthesized [BMPy][Br] in the chosen solvent in a beaker.

-

In a separate beaker, dissolve an equimolar amount of sodium tetrafluoroborate in the same solvent.

-

Slowly add the sodium tetrafluoroborate solution to the [BMPy][Br] solution while stirring.

-

A precipitate of sodium bromide (NaBr) will form.

-

Continue stirring for several hours at room temperature to ensure complete reaction.

-

Separate the NaBr precipitate by filtration.

-

Remove the solvent from the filtrate under reduced pressure to obtain the 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid.

-

Further purify the ionic liquid by washing with diethyl ether and drying under vacuum. The water content should be verified using Karl Fischer titration, as water can significantly impact electrochemical performance.[1]

Protocol 3: Fabrication of a Graphene-Based EDLC Coin Cell

Materials:

-

Graphene powder (e.g., reduced graphene oxide)

-

Carbon black (conductive additive)

-

Polyvinylidene fluoride (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent

-

Aluminum foil (current collector)

-

Celgard separator

-

[BMPy][BF4] electrolyte (pure or mixed with a co-solvent)

-

Coin cell components (casings, spacers, springs)

-

Doctor blade

-

Vacuum oven

-

Coin cell crimper

Procedure:

-

Electrode Slurry Preparation:

-

Prepare a slurry by mixing graphene (80 wt%), carbon black (10 wt%), and PVDF (10 wt%) in NMP.

-

Mix thoroughly until a homogeneous slurry is formed.

-

-

Electrode Coating:

-

Coat the slurry onto a piece of aluminum foil using a doctor blade to a desired thickness.

-

-

Drying:

-

Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to remove the NMP solvent.

-

-

Electrode Punching:

-

Punch out circular electrodes of a specific diameter from the dried sheet.

-

-

Cell Assembly (in an argon-filled glovebox):

-

Place a punched electrode in the bottom casing of the coin cell.

-

Add a few drops of the [BMPy][BF4] electrolyte to wet the electrode surface.

-

Place a separator on top of the wetted electrode.

-

Add more electrolyte to wet the separator.

-

Place the second electrode (counter electrode) on top of the separator.

-

Add a spacer and a spring.

-

Place the top casing and crimp the coin cell to seal it.

-

Protocol 4: Electrochemical Characterization of the EDLC

Equipment:

-

Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability

A. Cyclic Voltammetry (CV):

-

Connect the fabricated coin cell to the potentiostat.

-

Set the potential window based on the stability of the electrolyte (e.g., 0 to 2.2 V for [BMPy][BF4]:AN 3:1).[1]

-

Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

-

The shape of the CV curve should be quasi-rectangular for an ideal capacitor, indicating capacitive behavior.[1]

-

Calculate the specific capacitance (C) from the CV curve using the formula: C = ∫I dV / (2 * v * ΔV * m), where I is the current, V is the voltage, v is the scan rate, and m is the mass of the active material on one electrode.

B. Galvanostatic Charge-Discharge (GCD):

-

Set the same potential window as in the CV experiment.

-

Apply a constant current density (e.g., 0.1, 0.5, 1, 2 A/g) for charging and discharging the cell.

-

The charge-discharge curves should be nearly triangular (linear voltage response with time).

-

Calculate the specific capacitance from the discharge curve using the formula: C = I / (m * (dV/dt)), where I is the discharge current, m is the mass of the active material, and dV/dt is the slope of the discharge curve.[1]

C. Electrochemical Impedance Spectroscopy (EIS):

-